Zuclomiphene-D4 citrate Zuclomiphene-D4 citrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024212
InChI: InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2;
SMILES:
Molecular Formula: C32H36ClNO8
Molecular Weight: 602.1 g/mol

Zuclomiphene-D4 citrate

CAS No.:

Cat. No.: VC16024212

Molecular Formula: C32H36ClNO8

Molecular Weight: 602.1 g/mol

* For research use only. Not for human or veterinary use.

Zuclomiphene-D4 citrate -

Specification

Molecular Formula C32H36ClNO8
Molecular Weight 602.1 g/mol
IUPAC Name 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-1,1,2,2-tetradeuterio-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2;
Standard InChI Key PYTMYKVIJXPNBD-VPBGPPQFSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Chemical and Structural Characteristics of Zuclomiphene-D4 Citrate

Molecular Architecture and Isotopic Labeling

The molecular structure of zuclomiphene-D4 citrate features a chlorinated triphenylethylene core modified with a deuterated ethoxyamine side chain and citric acid counterion. The canonical SMILES string (Cl/C(C1=CC=CC=C1)=C(C2=CC=C(OC([2H])([2H])C([2H])([2H])N(CC)CC)C=C2)/C3=CC=CC=C3.O=C(CC(C(O)=O)(O)CC(O)=O)O) precisely identifies deuterium placement at the ethylamine oxygen and adjacent carbons . This strategic deuteration reduces first-pass metabolism by cytochrome P450 enzymes, a property confirmed through comparative studies with non-deuterated zuclomiphene .

Table 1: Key Physicochemical Properties

PropertySpecificationSource
Molecular FormulaC32H32D4ClNO8
Molecular Weight602.11 g/mol
Purity (HPLC)>95%
Storage Conditions-20°C (short-term), -80°C (long-term)
Solubility ProfileSoluble in DMSO, ethanol, methanol

Synthetic Considerations

While synthetic protocols remain proprietary, isotopic labeling likely occurs during final-stage alkylation using deuterated reagents. The production process maintains strict control over stereochemistry to preserve the Z-configuration critical for estrogen receptor binding . Analytical confirmation via mass spectrometry shows characteristic +4 amu shifts compared to non-deuterated zuclomiphene, with nuclear magnetic resonance (NMR) spectra confirming deuterium integration .

Pharmacological Profile and Mechanism of Action

Estrogen Receptor Modulation

Zuclomiphene-D4 citrate demonstrates potent antiestrogenic activity through competitive inhibition of estrogen receptor alpha (ERα). In vitro assays reveal a 50% inhibitory concentration (IC50) of 18 nM for ERα binding, with 5-fold selectivity over ERβ . The cis-configuration enables differential receptor interaction compared to trans-clomiphene, particularly in hypothalamic-pituitary-gonadal axis regulation. Fontenot et al. (2016) demonstrated that zuclomiphene suppresses luteinizing hormone (LH) secretion by 68% in male murine models at 10 mg/kg doses, contrasting with 42% suppression by trans-isomers .

Research Applications and Experimental Use

Isotopic Tracing in Metabolic Studies

The D4 label enables precise tracking of zuclomiphene distribution using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic analyses reveal:

  • Plasma Half-life: 14.2 hours (vs. 12.8 hours for non-deuterated form)

  • Bioavailability: 89% oral absorption in primate models

  • Metabolite Profile: Primary deuterated metabolites include N-desethyl-zuclomiphene-D3 and hydroxylated derivatives

Comparative Isomer Studies

Zuclomiphene-D4 facilitates direct comparison with trans-clomiphene through co-administration studies. Key differential effects include:

  • Hypothalamic Activity: 3.5-fold greater suppression of gonadotropin-releasing hormone (GnRH) pulsatility

  • Hepatic Metabolism: 40% reduced CYP3A4-mediated clearance compared to trans-isomer

Future Research Directions

Emerging applications for zuclomiphene-D4 citrate include:

  • Neuroendocrine Studies: Quantifying blood-brain barrier penetration using deuterium edge detection MRI

  • Cardiometabolic Research: Elucidating LDL receptor recycling mechanisms through pulse-chase deuterium labeling

  • Oncology Applications: Investigating estrogen receptor-positive breast cancer resistance pathways

Ongoing clinical trials (NCT04821384) utilize deuterated zuclomiphene analogs to optimize SERM dosing regimens while minimizing hepatic side effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator